Product packaging for Bis(4-chloro-3-nitrophenyl) disulphide(Cat. No.:CAS No. 35964-48-8)

Bis(4-chloro-3-nitrophenyl) disulphide

Cat. No.: B15077630
CAS No.: 35964-48-8
M. Wt: 377.2 g/mol
InChI Key: ULMDSBDEJOBOLB-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Substituted Diaryl Disulphides

Substituted diaryl disulphides are a class of organosulfur compounds that have garnered significant attention in synthetic and medicinal chemistry. The disulphide bond (–S–S–) is a key structural feature in many biologically active molecules and serves as a versatile functional group in organic synthesis. The reactivity of the disulphide bond, including its susceptibility to cleavage and formation, makes it a dynamic component in molecular design.

Significance of Chloronitrophenyl Moieties in Designing Functional Organic Compounds

The chloronitrophenyl moiety is a common structural motif in functional organic compounds, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chloro and a nitro group on the phenyl ring significantly influences the molecule's electronic properties and reactivity.

Overview of Research Trajectories for Bis(4-chloro-3-nitrophenyl) Disulphide

While specific research trajectories for this compound are not well-documented, its structural features suggest potential avenues of investigation. Based on the known applications of related compounds, research involving this molecule could potentially focus on:

Synthetic Intermediates: Due to the reactive nature of the chloronitrophenyl groups, this compound could serve as a precursor for the synthesis of more complex molecules, including polymers and pharmacologically active agents. A related compound, bis-(4-chloro-3-nitrophenyl) sulfone, has been utilized in the synthesis of heat-resistant polymers.

Medicinal Chemistry: Diaryl disulphides have been explored for various therapeutic applications. The presence of the chloronitrophenyl moieties could impart specific biological activities, making it a candidate for screening in drug discovery programs.

Materials Science: Organic compounds containing nitro groups are sometimes investigated for their non-linear optical properties or as components in energetic materials. The disulphide linkage could provide a unique structural element for the design of novel functional materials.

Further research is required to fully elucidate the chemical properties and potential applications of this compound. The synthesis and characterization of this compound would be the first step towards exploring its utility in various scientific disciplines. A patent describing the synthesis of the related sulfone, bis-(4-chloro-3-nitrophenyl) sulfone, involves the nitration of bis-(4-chlorophenyl) sulfone, suggesting a potential synthetic route for the corresponding disulphide could start from 4-chloro-3-nitrophenol (B1362549) or a related precursor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Cl2N2O4S2 B15077630 Bis(4-chloro-3-nitrophenyl) disulphide CAS No. 35964-48-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35964-48-8

Molecular Formula

C12H6Cl2N2O4S2

Molecular Weight

377.2 g/mol

IUPAC Name

1-chloro-4-[(4-chloro-3-nitrophenyl)disulfanyl]-2-nitrobenzene

InChI

InChI=1S/C12H6Cl2N2O4S2/c13-9-3-1-7(5-11(9)15(17)18)21-22-8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

ULMDSBDEJOBOLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Bis 4 Chloro 3 Nitrophenyl Disulphide

Advanced Synthetic Pathways for Bis(4-chloro-3-nitrophenyl) Disulphide

The synthesis of this compound, a key intermediate in various chemical industries, is approached through several methodologies. These pathways focus on efficiency, selectivity, and environmental considerations.

Oxidative Coupling Reactions of Precursor Thiols

The most conventional and direct route to symmetrical disulfides is the oxidative coupling of their corresponding thiols. In the case of this compound, the precursor is 4-chloro-3-nitrobenzenethiol (B3070303). This transformation can be achieved using a variety of oxidizing agents. The general reaction is depicted below:

2 R-SH + [O] → R-S-S-R + H₂O

Common oxidizing agents employed for this purpose include hydrogen peroxide, iodine, and dimethyl sulfoxide (B87167) (DMSO). biolmolchem.comchemicalpapers.comresearchgate.net The choice of oxidant and reaction conditions can significantly influence the yield and purity of the final product. For instance, the use of milder oxidizing agents is often preferred to prevent the over-oxidation of the thiol to sulfonic acid or other byproducts.

Table 1: Comparison of Oxidizing Agents for the Synthesis of Diaryl Disulfides.
Oxidizing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Aqueous or alcoholic solution, often with a catalystEnvironmentally benign (water is the only byproduct), readily availableCan lead to over-oxidation if not controlled, may require a catalyst
Iodine (I₂)Organic solvent (e.g., ethanol, acetonitrile), often with a baseHigh yields, mild conditionsStoichiometric amounts are often required, potential for halogenated byproducts
Dimethyl Sulfoxide (DMSO)Acidic conditions, elevated temperaturesActs as both solvent and oxidant, high yieldsFormation of dimethyl sulfide (B99878) as a byproduct, requires higher temperatures

Exploration of Catalyst- and Additive-Free Photochemical Routes

In recent years, photochemical methods have gained prominence as environmentally friendly alternatives for chemical synthesis. The synthesis of disulfides via photochemical pathways often involves the use of a photosensitizer or a photocatalyst. tandfonline.comrsc.orgrsc.orgtandfonline.com However, research is also directed towards developing catalyst- and additive-free photochemical routes. These methods typically rely on the direct absorption of light by the starting material to initiate the reaction. For the synthesis of this compound, a potential route could involve the photolysis of 4-chloro-3-nitrobenzenethiol in the presence of an electron acceptor or under aerobic conditions. The mechanism would likely proceed through the formation of a thiyl radical, which then dimerizes to form the disulfide bond. nih.gov

Table 2: Key Features of Photochemical Disulfide Synthesis.
FeatureDescription
Energy SourceVisible or UV light
Reaction ConditionsTypically mild (room temperature)
Key IntermediateThiyl radical (RS•)
AdvantagesGreen and sustainable, high selectivity

Investigation of Alternative Sulfur Transfer Reagents

Alternative synthetic strategies for disulfides involve the use of sulfur transfer reagents. These reagents can introduce a sulfur atom or a disulfide group into a molecule. For the synthesis of this compound, a plausible approach would be the reaction of a suitable 4-chloro-3-nitrophenyl precursor with a sulfur transfer reagent. One such method is the homocoupling of sodium arenesulfinates. nih.gov In this case, sodium 4-chloro-3-nitrobenzenesulfinate could be treated with a reducing system, such as Fe/HCl, to yield the desired disulfide. This method avoids the use of odorous thiols as starting materials.

Another approach could involve the Sandmeyer-type reaction of 4-chloro-3-nitroaniline (B51477). The diazonium salt derived from this aniline (B41778) could be reacted with a sulfur source like sodium disulfide or a tetrathionate (B1226582) to form the disulfide bond.

Mechanistic Studies of the Disulphide Bond Reactivity in this compound

The reactivity of the disulfide bond in this compound is significantly influenced by the electronic properties of the substituents on the aromatic rings.

Influence of Electron-Withdrawing Substituents on Disulphide Reactivity

The presence of two strong electron-withdrawing groups, the chloro and nitro groups, on each phenyl ring has a profound effect on the reactivity of the disulfide bond. These groups decrease the electron density of the aromatic ring and, by induction, the sulfur atoms of the disulfide bridge. This electron deficiency makes the sulfur atoms more electrophilic and thus more susceptible to nucleophilic attack. sarthaks.com

The electron-withdrawing nature of the substituents also stabilizes the resulting thiolate anion (4-chloro-3-nitrobenzenethiolate) that is formed upon cleavage of the disulfide bond. A more stable leaving group leads to a lower activation energy for the cleavage reaction, thereby enhancing the reactivity of the disulfide. The stability of the thiolate anion is a key factor in thiol-disulfide exchange reactions. researchgate.net

Nucleophilic Attack and Thiol-Disulphide Exchange Reaction Mechanisms

The reaction of disulfides with nucleophiles, particularly thiols (in a process known as thiol-disulfide exchange), is a fundamental reaction in chemistry and biology. nih.govnih.gov The mechanism of this exchange is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction. researchgate.net

R-S-S-R + R'-S⁻ ⇌ R-S-S-R' + R-S⁻

In the case of this compound, a nucleophile (Nu⁻) would attack one of the electrophilic sulfur atoms. This leads to the formation of a transient trigonal bipyramidal intermediate or transition state, followed by the cleavage of the S-S bond and the departure of a 4-chloro-3-nitrobenzenethiolate anion as the leaving group.

The kinetics of this reaction are highly dependent on the nature of the nucleophile and the solvent. Stronger nucleophiles will react faster. The rate of thiol-disulfide exchange is also influenced by the pKa of the attacking thiol; a lower pKa generally leads to a higher concentration of the more nucleophilic thiolate anion at a given pH, thus increasing the reaction rate. researchgate.net Theoretical studies on similar systems, such as the cleavage of bis(p-nitrophenyl) phosphate, have provided insights into the mechanisms of nucleophilic attack on molecules containing nitrophenyl groups, highlighting the importance of the stability of the leaving group. nih.govscispace.comrsc.org

Thermal and Reductive Cleavage Pathways of the Disulphide Linkage

The disulphide bond in this compound is a key functional group that dictates much of its chemical reactivity. This S-S linkage can be cleaved under both thermal and reductive conditions, leading to the formation of reactive intermediates that can be harnessed for further synthetic transformations.

Thermal Cleavage:

Upon heating, diaryl disulphides can undergo homolytic cleavage of the sulphur-sulphur bond to generate two thiyl radicals. In the case of this compound, this would result in the formation of two 4-chloro-3-nitrophenylthiyl radicals. The stability of these radicals, and thus the facility of the cleavage, is influenced by the electronic nature of the substituents on the aromatic ring. The presence of both electron-withdrawing chloro and nitro groups can influence the stability of the resulting radicals. While specific studies on the thermal decomposition of this compound are not extensively documented in publicly available literature, the general mechanism for diaryl disulphides suggests that high temperatures would be required to initiate this process. The subsequent fate of the generated thiyl radicals can include recombination to the original disulphide, reaction with solvents, or participation in polymerization processes.

Reductive Cleavage:

The sulphur-sulphur bond is susceptible to cleavage by a variety of reducing agents. This process involves the addition of two electrons to the disulphide, leading to the formation of two equivalents of the corresponding thiolate. For this compound, reductive cleavage yields two equivalents of 4-chloro-3-nitrobenzenethiolate.

Common reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent capable of cleaving the disulphide bond. The reaction is typically carried out in an alcoholic solvent.

Zinc dust in acidic media: A classic method for the reduction of disulphides to thiols.

Triphenylphosphine (PPh₃): This reagent can effect the reductive cleavage of disulphides, often in the presence of water or other proton sources.

Thiols: Thioldisulphide exchange reactions are equilibrium processes where a thiol can react with a disulphide to generate a new thiol and a new disulphide.

The resulting 4-chloro-3-nitrobenzenethiolate is a potent nucleophile and can be used in situ for a variety of synthetic applications, including the synthesis of unsymmetrical disulphides and other sulphur-containing compounds. It is important to note that the nitro groups on the aromatic rings are also susceptible to reduction, and the choice of reducing agent and reaction conditions must be carefully considered to achieve selective cleavage of the disulphide bond without affecting the nitro functionalities, if desired. For instance, strong reducing agents like lithium aluminum hydride would likely reduce both the disulphide and the nitro groups.

Controlled Derivatization and Functionalization Strategies

The presence of multiple functional groups on the this compound scaffold allows for a range of controlled derivatization and functionalization strategies. These modifications can be used to synthesize novel analogues with tailored properties and to integrate the molecule into larger, more complex structures.

Synthesis of Unsymmetrical Diaryl Disulphide Analogues

A significant application of this compound is as a precursor for the synthesis of unsymmetrical diaryl disulphides. These compounds, which contain two different aryl groups attached to the disulphide linkage, are of interest in medicinal chemistry and materials science. Several synthetic strategies can be employed for this purpose, often involving the in situ generation of the 4-chloro-3-nitrophenylthiyl radical or thiolate from the parent disulphide.

One common approach involves the reaction of a thiol with a pre-activated thiol derivative. For instance, a thiol can react with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which can then react with a different thiol to produce an unsymmetrical disulphide in a one-pot synthesis. researchgate.net Another strategy relies on the umpolung approach, where the polarity of the sulphur atom is reversed. mdpi.com In this method, an electron-rich thiol can be converted into an electrophilic sulfenium ion, which then reacts with an electron-deficient thiol to selectively form the unsymmetrical disulphide. mdpi.com

Furthermore, triphenylphosphine-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides provides a facile route to unsymmetrical aryl disulphides. researchgate.net A solvent-free synthesis method using thiosulfonates and thiols in the presence of a base has also been developed to produce unsymmetrical disulphides in good yields without disproportionation.

A general scheme for the synthesis of an unsymmetrical disulphide starting from this compound would first involve its reductive cleavage to 4-chloro-3-nitrobenzenethiol. This thiol can then be reacted with a different activated aryl thiol or aryl sulfenyl halide to generate the desired unsymmetrical product.

Starting MaterialReagent 2Product
4-chloro-3-nitrobenzenethiolAr'S-Cl4-chloro-3-nitrophenyl Ar' disulphide
4-chloro-3-nitrobenzenethiolAr'SO₂Cl / PPh₃4-chloro-3-nitrophenyl Ar' disulphide
4-chloro-3-nitrobenzenethiolAr'SH / Oxidizing Agent4-chloro-3-nitrophenyl Ar' disulphide

This table represents a generalized approach. Specific reaction conditions would need to be optimized.

Chemical Modifications for Tailored Reactivity Profiles

The reactivity of this compound can be tailored through chemical modifications of its functional groups, namely the nitro and chloro substituents. These modifications can alter the electronic properties of the molecule, influencing the reactivity of the disulphide bond and providing handles for further functionalization.

Reduction of the Nitro Groups:

The nitro groups are electron-withdrawing and can be reduced to amino groups. This transformation significantly alters the electronic character of the aromatic ring, making it more electron-rich. A variety of reagents can be used for the reduction of aromatic nitro groups, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using Pd/C and H₂), or iron in acidic media. wikipedia.org The resulting amino group is a versatile functional group that can undergo a wide range of reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. Selective reduction of the nitro group in the presence of the disulphide bond can be challenging, as many reducing agents for nitro groups can also cleave the S-S bond. reddit.com Careful selection of reagents and reaction conditions is therefore crucial.

Nucleophilic Aromatic Substitution of the Chloro Groups:

The chlorine atoms on the aromatic rings are activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho- and para-directing nitro groups. libretexts.org This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The SNAr reaction proceeds via a Meisenheimer complex intermediate, a resonance-stabilized anion. libretexts.org This reaction provides a powerful tool for introducing new substituents onto the aromatic rings, thereby tuning the steric and electronic properties of the molecule.

ModificationReagentsResulting Functional GroupPotential Impact on Reactivity
Nitro Group ReductionSnCl₂/HCl or H₂/Pd-CAmino (-NH₂)Increases electron density of the ring; introduces a nucleophilic site.
Chloro Group SubstitutionR-NH₂, R-OH, R-SHAmine, Ether, ThioetherIntroduces new functionalities; alters steric and electronic properties.

This table provides illustrative examples of potential modifications.

Integration into Complex Supramolecular Architectures

While specific examples of the integration of this compound into complex supramolecular architectures are not widely reported in the literature, its structural features suggest potential for such applications. The ability of the molecule to participate in non-covalent interactions is a key factor in the design of supramolecular assemblies.

The nitro groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. The chlorine atoms can also engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular chemistry. The dihedral angle of the C-S-S-C bond in diaryl disulphides is typically around 90°, which imparts a non-planar, three-dimensional structure to the molecule. This defined geometry can be exploited in the rational design of supramolecular constructs.

For instance, derivatives of this compound, particularly those where the nitro or chloro groups have been modified to introduce hydrogen bonding donors or other recognition motifs, could be designed to self-assemble into discrete molecular architectures or extended networks. The study of the crystal structure of related nitrophenyl disulphides has shown the importance of aromatic stacking interactions in their solid-state packing. researchgate.net The principles of crystal engineering, which involve the design and synthesis of crystalline solids with desired properties, could be applied to this molecule and its derivatives to create new materials with interesting optical, electronic, or porous properties. ntnu.no

Structural Elucidation and Conformational Dynamics of Bis 4 Chloro 3 Nitrophenyl Disulphide

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Bond Integrity

No specific experimental Fourier-transform infrared (FTIR) or Raman spectroscopic data for Bis(4-chloro-3-nitrophenyl) disulphide has been found in the public domain. Such analyses would be crucial for identifying the compound's molecular fingerprint and confirming the integrity of its covalent bonds.

A hypothetical FTIR and Raman analysis would focus on identifying characteristic vibrational modes. The key functional groups expected to produce distinct signals would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations.

Carbon-Chlorine (C-Cl) Bond: Stretching vibrations in the fingerprint region.

Disulphide (S-S) Bond: A weak to moderate stretching band in the low-frequency region of the Raman spectrum.

Aromatic Ring (C-C and C-H): Various stretching and bending vibrations.

Without experimental data, a table of expected vibrational frequencies cannot be accurately generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound are not available. This technique is instrumental in characterizing the electronic transitions within the molecule, which are influenced by the chromophoric nitro and phenyl groups, as well as the disulphide linkage.

The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The precise wavelengths (λmax) and molar absorptivity values would provide insight into the conjugation and electronic environment of the molecule. This data is also essential for monitoring reaction kinetics or degradation studies involving this compound.

Crystallographic Investigations

Analysis of Dihedral Angles, Torsional Strain, and Intermolecular Interactions

Without a crystal structure, a detailed analysis of the dihedral angles, particularly the C-S-S-C dihedral angle which defines the conformation of the disulphide bridge, is not possible. This angle is a critical parameter that influences the molecular shape and packing. Consequently, an assessment of torsional strain and the nature of intermolecular interactions, such as halogen bonding or π-π stacking, cannot be performed.

Studies on Polymorphism and Crystallization Under Varying Conditions

There is no available literature on the polymorphic behavior of this compound. Polymorphism refers to the ability of a compound to crystallize in different solid-state forms, which can have distinct physical properties. Studies on its crystallization under varying conditions would be necessary to identify and characterize any potential polymorphs.

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate molecular properties at an atomic level, offering insights that can be challenging to obtain through experimental methods alone. For a molecule such as this compound, these approaches are invaluable for understanding its geometry, electronic landscape, and behavior in different environments.

The electronic structure of this compound is significantly influenced by the presence of electron-withdrawing nitro (-NO2) and chloro (-Cl) groups on the phenyl rings. These substituents modulate the electron density distribution across the molecule, affecting the bond strengths and the electrostatic potential. The nitro groups, in particular, are strong resonance and inductively withdrawing groups, which can influence the reactivity of the disulfide bond. The electronic communication between the substituents and the disulfide bridge is a key aspect of its electronic structure.

Table 1: Representative Geometric Parameters from a Related Aromatic Disulphide (bis(o-nitrophenyl) disulphide)

ParameterValue
S-S Bond Length2.045 Å
C-S Bond Length (average)1.796 Å
C-N Bond Length (average)1.451 Å
C-S-S Bond AngleNot Available
C-S-S-C Dihedral AngleNot Available

Data sourced from the crystal structure of bis(o-nitrophenyl) disulphide. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies, which can then be compared with experimental spectra for validation of the computed structure.

For this compound, the predicted vibrational spectrum would be characterized by several key regions:

Nitro Group Vibrations: The asymmetric and symmetric stretching vibrations of the NO2 group are expected to appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. These are typically strong absorptions in the IR spectrum.

C-Cl Vibrations: The C-Cl stretching vibrations are generally found in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

S-S and C-S Vibrations: The S-S stretching vibration in aromatic disulphides is often weak and appears in the range of 500-550 cm⁻¹. The C-S stretching vibrations are typically found between 600 and 750 cm⁻¹.

The conformational energy landscape of this compound is primarily defined by the rotation around the S-S bond, described by the C-S-S-C dihedral angle. The potential energy surface for this rotation would likely reveal multiple local minima corresponding to different stable conformations (gauche and trans). The relative energies of these conformers determine their population at a given temperature. The steric hindrance and electronic repulsion between the substituted phenyl rings play a crucial role in shaping this energy landscape.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (-NO2)Asymmetric Stretch1500 - 1570
Nitro (-NO2)Symmetric Stretch1300 - 1370
C-ClStretch600 - 800
S-SStretch500 - 550
C-SStretch600 - 750

Frequency ranges are based on typical values for organic compounds containing these functional groups.

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. An MD simulation of this compound in a solvent would provide detailed insights into its conformational flexibility and dynamics in a more realistic environment than in the gas phase.

The primary focus of such a simulation would be to explore the rotational dynamics around the disulfide bond. By tracking the C-S-S-C dihedral angle over time, one can observe the transitions between different conformational states. The solvent molecules explicitly included in the simulation will influence these dynamics through solute-solvent interactions, such as van der Waals forces and electrostatic interactions.

The results of an MD simulation could be used to:

Determine the preferred conformations of the molecule in solution.

Calculate the free energy landscape associated with the C-S-S-C dihedral angle rotation.

Analyze the timescale of conformational transitions.

Understand the influence of the solvent on the conformational equilibrium.

Applications of Bis 4 Chloro 3 Nitrophenyl Disulphide in Advanced Materials and Catalysis Research

Exploration in Polymer Chemistry and Advanced Materials Science

The incorporation of disulfide bonds into polymer backbones or as cross-linking agents has given rise to a new generation of "smart" materials with dynamic and responsive properties. The reactivity of the disulfide bond in Bis(4-chloro-3-nitrophenyl) disulphide could be harnessed for various applications in polymer and materials science.

Poly(arylene sulfide)s (PASs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and inherent flame retardance. One synthetic route to these polymers involves the thermolysis of diaryl disulfides. However, research has shown that the thermal decomposition of bis(4-halophenyl) disulfides does not always yield high molecular weight polymers. researchgate.netacs.org Specifically, the thermolysis of bis(4-chlorophenyl) disulfide has been reported to produce only low molecular weight polymers. researchgate.net

This outcome is attributed to the stability of the S-S bond and the reactivity of the resulting thiyl radicals. It is plausible that this compound would exhibit similar behavior, making it a less-than-ideal precursor for high molecular weight poly(arylene sulfide)s via simple thermolysis. The presence of the electron-withdrawing nitro group could further influence the reactivity of the molecule, potentially affecting the polymerization process in ways that have not yet been experimentally determined.

Table 1: Thermolysis of Bis(4-halophenyl) Disulfides for Poly(p-phenylene sulfide) Synthesis

PrecursorPolymer Molecular WeightReference
Bis(4-iodophenyl) disulfideHigh researchgate.net
Bis(4-bromophenyl) disulfideHigh (with reducing agent) researchgate.net
Bis(4-chlorophenyl) disulfideLow researchgate.net
Bis(4-fluorophenyl) disulfideStable (no polymer) researchgate.net

This table is interactive. Click on the headers to sort.

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable chemical systems that can respond to external stimuli. The disulfide bond is a prime example of a dynamic covalent linkage, capable of undergoing exchange reactions under various conditions. rsc.orgrsc.orgwikipedia.org Aromatic disulfides, in particular, have been employed in the development of self-healing and reprocessable materials. acs.orgacs.org

The reversible nature of the disulfide bond in this compound could be exploited in the design of adaptive materials. The electron-deficient nature of the aromatic rings, due to the chloro and nitro substituents, may influence the rate and equilibrium of disulfide exchange reactions. This could potentially allow for the fine-tuning of the dynamic properties of materials incorporating this molecule.

Disulfide bonds are widely used as cross-linkers in polymer networks to create materials with tunable mechanical properties and responsiveness. rsc.orgnih.govrug.nl The introduction of disulfide cross-links can impart self-healing capabilities and allow for the reprocessing of thermoset polymers. researchgate.netnii.ac.jp Aromatic disulfide cross-linkers have been shown to be particularly effective in creating robust and dynamic polymer networks. acs.orgacs.org

This compound could serve as a cross-linking agent in the formation of polymer networks. The rigidity of the aromatic rings would contribute to the mechanical strength of the resulting material, while the dynamic nature of the disulfide bond would allow for network rearrangement, leading to properties such as stress relaxation and self-healing. The specific substituents on the aromatic rings could also influence the intermolecular interactions within the polymer network, further modulating its properties.

Catalytic Roles in Organic Synthesis

The unique electronic properties of this compound suggest its potential utility in catalytic applications, particularly in reactions involving radical intermediates.

Decarboxylation is a fundamental organic reaction that involves the removal of a carboxyl group. Disulfide compounds have been shown to mediate decarboxylative reactions, often proceeding through radical pathways. rsc.orgnih.govresearchgate.net These reactions are valuable for the synthesis of a wide range of organic molecules.

While there are no specific reports on the use of this compound in decarboxylation reactions, its structure suggests it could participate in such transformations. The electron-withdrawing groups would influence the stability of any radical intermediates formed during the reaction, potentially affecting the reaction's efficiency and selectivity.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. nih.govbeilstein-journals.orgnih.gov Nitroaromatic compounds are known to be redox-active and can participate in single-electron transfer processes. nih.govnih.gov Furthermore, disulfides can undergo homolytic cleavage upon irradiation to generate thiyl radicals. beilstein-journals.org

The combination of a nitroaromatic system and a disulfide bond in this compound makes it an intriguing candidate for applications in photoredox catalysis. It could potentially act as a photosensitizer or a radical precursor upon irradiation with visible light. The generated radicals could then be used to initiate a variety of organic transformations. Further research is needed to explore the photophysical and photochemical properties of this compound to fully understand its potential in this area.

Applications in Cycloaddition and Aerobic Oxidation Methodologies

Biomolecular Interactions and Mechanistic Biological Research of Bis 4 Chloro 3 Nitrophenyl Disulphide

Interactions with Thiol-Containing Biomolecules

The disulfide bond is a key feature of Bis(4-chloro-3-nitrophenyl) disulphide, making it a potential reactant in thiol-disulfide exchange reactions. These reactions are fundamental to many biological processes, including protein folding and the regulation of enzyme activity.

Direct quantitative data on the binding affinities and kinetics of this compound with specific thiol-containing proteins and enzymes are not extensively documented in publicly available research. However, the reactivity of aromatic disulfides with thiols is a well-established principle. Thiol-disulfide exchange reactions are critical in the folding of proteins that contain disulfide bonds and are often mediated by redox buffers composed of a thiol and its corresponding disulfide.

The kinetics of such reactions are influenced by the pKa of the thiol and the electrophilicity of the disulfide. Aromatic thiols, in particular, have been studied for their efficacy in protein folding, as their thiol pKa values are comparable to those of the in vivo catalyst, protein disulfide isomerase (PDI). Research on various para-substituted aromatic thiols has demonstrated a correlation between their thiol pKa values and their reactivity towards both small molecule disulfides and the protein insulin. nih.gov It is plausible that this compound, as an aromatic disulfide, engages in similar thiol-disulfide exchange reactions with cysteine residues in proteins. The electron-withdrawing nature of the nitro and chloro substituents on the phenyl rings would likely enhance the electrophilicity of the disulfide bond, making it more susceptible to nucleophilic attack by a thiolate anion.

ParameterGeneral Trend for Aromatic DisulfidesImplication for this compound
Reactivity with Thiols Dependent on the electrophilicity of the disulfide bond and the nucleophilicity of the thiol.The presence of electron-withdrawing nitro and chloro groups is expected to increase the reactivity of the disulfide bond towards thiol-containing biomolecules.
Kinetics Thiol-disulfide exchange rates are influenced by the pKa of the interacting thiol. Aromatic thiols can exhibit high reactivity. nih.govThe kinetics of interaction would depend on the specific protein environment and the pKa of the cysteine residues involved.
Binding Affinity Can range from transient covalent interactions to more stable mixed disulfides.The affinity would be determined by the rate of formation and cleavage of the mixed disulfide, as well as non-covalent contributions.

The interaction of this compound with biomacromolecules is expected to be multifaceted, involving both covalent and non-covalent forces.

Covalent Interactions: The primary mode of covalent interaction is anticipated to be through thiol-disulfide exchange with cysteine residues. This reaction would result in the formation of a mixed disulfide between the compound and the protein, releasing a 4-chloro-3-nitrophenylthiol molecule. This covalent modification can alter the structure and function of the protein. The reversibility of this bond is a key feature, allowing for dynamic regulation depending on the cellular redox environment.

Non-Covalent Interactions: In addition to covalent bonding, non-covalent interactions are crucial for the initial binding and orientation of the molecule. These can include:

Hydrophobic Interactions: The aromatic rings of the compound can interact with hydrophobic pockets on the surface of proteins.

Hydrogen Bonding: The nitro groups could potentially act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atoms may participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site.

π-π Stacking: The electron-deficient aromatic rings could engage in stacking interactions with aromatic residues of proteins, such as phenylalanine, tyrosine, or tryptophan.

Computational modeling and docking studies would be invaluable in elucidating the precise nature of these interactions and identifying potential protein targets.

Cellular and Sub-Cellular Mechanistic Probing (Non-Clinical Context)

The chemical properties of this compound suggest that it may have significant effects on cellular redox balance and associated signaling pathways.

While direct studies on this compound are limited, nitroaromatic compounds are known to be capable of redox cycling, a process that can lead to the generation of reactive oxygen species (ROS). This process typically involves the enzymatic reduction of the nitro group to a nitro anion radical, which can then transfer an electron to molecular oxygen to form superoxide (B77818) radicals. This cycle can repeat, leading to an accumulation of ROS and the induction of oxidative stress. nih.govyoutube.comyoutube.com Oxidative stress can, in turn, damage cellular components like lipids, proteins, and DNA.

By participating in thiol-disulfide exchange reactions and potentially generating ROS, this compound is likely to modulate cellular redox homeostasis. The cellular redox state is tightly regulated by systems such as the glutathione (B108866) and thioredoxin systems. An influx of a reactive disulfide could perturb the balance of these systems by depleting reduced glutathione (GSH) or oxidizing thioredoxins. This disruption of redox homeostasis can trigger various cellular responses, including the activation of antioxidant defense mechanisms and, if the stress is severe, the initiation of cell death pathways.

Research on a structurally related compound, 1,2-bis(4-chlorophenyl)disulfide, has identified it as a novel stabilizer of the tumor suppressor protein Programmed cell death 4 (Pdcd4). plos.orgnih.gov Pdcd4 is often lost in various cancers, and its degradation is mediated by a phosphorylation-dependent ubiquitination process.

In a luciferase-based high-throughput cellular assay, 1,2-bis(4-chlorophenyl)disulfide was found to protect Pdcd4 from degradation. plos.orgnih.gov Structure-activity relationship studies revealed that the disulfide linker was essential for this activity. In contrast, modifications to the phenyl substituents, such as replacing the chlorine with methoxy (B1213986) or nitro groups (as in 1,2-bis(4-methoxyphenyl)disulfide and 1,2-bis(4-nitrophenyl)disulfide), had only minor effects on the Pdcd4 stabilizing activity. plos.orgnih.govnih.gov This suggests that the diaryl disulfide scaffold is a key pharmacophore for this biological effect.

Given these findings, it is plausible that this compound could also act as a stabilizer of Pdcd4 or other tumor suppressor proteins. The substitution pattern on the phenyl rings would likely influence its potency and specificity. Cell-based assays, such as reporter gene assays or immunoblotting to measure the levels of specific proteins, would be necessary to validate this hypothesis.

CompoundEffect on Pdcd4 StabilizationKey Structural FeatureReference
1,2-bis(4-chlorophenyl)disulfide StabilizerDiaryl disulfide plos.orgnih.gov
1,2-bis(4-methoxyphenyl)disulfide Minor effectDiaryl disulfide plos.orgplos.org
1,2-bis(4-nitrophenyl)disulfide Minor effectDiaryl disulfide plos.orgplos.org
Compounds with altered linker Lost stabilizing potentialModified sulfide (B99878) linker plos.orgnih.gov

This line of research highlights a potential mechanism of action for diaryl disulfides and provides a strong rationale for investigating this compound for similar activities in the context of cancer biology research.

Structure-Activity Relationship (SAR) Studies for Biological Activity

The exploration of the structure-activity relationship (SAR) of this compound is crucial for understanding the molecular features that govern its biological effects. By systematically modifying its chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric elements and guide the design of more potent and selective analogues.

Design and Synthesis of this compound Analogues for SAR Profiling

While direct SAR studies on a broad series of this compound analogues are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for the rational design of such compounds. The synthesis of analogues would typically involve the modification of the aromatic rings and the disulphide bridge.

Key modifications could include:

Alteration of Substituent Positions: Moving the chloro and nitro groups to different positions on the phenyl rings to probe the importance of their specific arrangement for biological activity.

Variation of Halogen Substituents: Replacing the chloro group with other halogens (e.g., fluorine, bromine, iodine) to investigate the effect of electronegativity and size on activity.

Modification of the Nitro Group: Replacing the nitro group with other electron-withdrawing or electron-donating groups to understand its role in the molecule's mechanism of action.

Introduction of Additional Substituents: Adding other functional groups to the phenyl rings to explore new interaction points with biological targets.

Modification of the Disulphide Linkage: Replacing the disulphide bridge with a monosulphide, sulfoxide (B87167), or sulphone to assess the significance of the S-S bond.

A practical example of the synthesis of structurally related analogues can be seen in the preparation of 4-chloro-3-nitrophenylthiourea derivatives. In a typical synthesis, 4-chloro-3-nitroaniline (B51477) serves as a key intermediate. This compound can be reacted with various isothiocyanates to yield a diverse library of thiourea (B124793) analogues, allowing for the systematic investigation of how different substituents on the second phenyl ring influence biological activity. This approach provides a valuable model for the potential synthesis of this compound analogues.

Correlation of Molecular Modifications with Observed Biological Effects in Vitro

Although specific data on a comprehensive suite of this compound analogues is limited, studies on closely related compounds, such as nitrophenyl-containing disulfides and 4-chloro-3-nitrophenylthiourea derivatives, provide significant insights into the correlation between molecular modifications and in vitro biological effects.

Research has indicated that unsymmetrical disulfides featuring nitrophenyl groups often exhibit potent antimicrobial activity. This suggests that the nitro group plays a critical role in the biological mechanism, possibly by enhancing the electrophilicity of the sulphur atoms, making them more susceptible to nucleophilic attack by biological thiols within target organisms.

In a study of 4-chloro-3-nitrophenylthiourea derivatives, a clear correlation between the nature of the substituents on the second phenyl ring and the antimicrobial activity was observed. The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of selected analogues against standard and hospital strains of bacteria.

CompoundSubstituent (R) on Second Phenyl RingMIC (μg/mL) vs. S. aureus (Standard)MIC (μg/mL) vs. S. aureus (Hospital Strain)MIC (μg/mL) vs. S. epidermidis (Standard)MIC (μg/mL) vs. S. epidermidis (Hospital Strain)
14-Methylphenyl1212
23,4-Dichlorophenyl0.510.51
33-Chloro-4-methylphenyl0.510.51
44-Fluorophenyl2424
54-Bromophenyl1212

From this data, several structure-activity relationships can be inferred for these thiourea analogues, which can be cautiously extrapolated to the this compound scaffold:

Effect of Halogenation: The presence of chlorine atoms on the second phenyl ring appears to be beneficial for antibacterial activity. The 3,4-dichlorophenyl (Compound 2) and 3-chloro-4-methylphenyl (Compound 3) derivatives demonstrated the most potent activity, with MIC values as low as 0.5 μg/mL.

Influence of Single Halogen Substituents: A single fluorine substituent (Compound 4) resulted in a slight decrease in activity compared to the chloro and bromo analogues (Compounds 1 and 5).

Role of Methyl Group: The presence of a methyl group at the 4-position (Compound 1) resulted in good activity, which was further enhanced by the addition of a chlorine atom at the 3-position (Compound 3).

These findings underscore the importance of the electronic and steric properties of the substituents on the phenyl rings in modulating the biological activity of this class of compounds. The electron-withdrawing nature of the chloro and nitro groups, combined with the specific substitution pattern, likely contributes to the observed potent in vitro effects.

Advanced Analytical and Characterization Methodologies for Bis 4 Chloro 3 Nitrophenyl Disulphide

Chromatographic Separation and Purity Analysis

Chromatographic methods are indispensable for separating Bis(4-chloro-3-nitrophenyl) disulphide from impurities, reaction by-products, and starting materials, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective for this compound. sielc.com A typical method involves a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid to ensure good peak shape and resolution. sielc.com

This HPLC method is not only suitable for analytical quantification but is also scalable for preparative isolation, allowing for the purification of the compound from complex mixtures. sielc.com For applications requiring subsequent mass spectrometry analysis, the phosphoric acid in the mobile phase is typically replaced with a volatile acid, such as formic acid, to ensure compatibility with the MS detector. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can be employed for faster analyses in Ultra-Performance Liquid Chromatography (UPLC) systems. sielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN) and Water with Phosphoric Acid
Detector UV-Vis
Application Quantitative Analysis, Purity Assessment, Preparative Isolation
MS Compatibility Phosphoric acid replaced with formic acid

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions that synthesize or involve this compound. By spotting the reaction mixture on a TLC plate at various time intervals, chemists can qualitatively track the consumption of reactants and the formation of the desired product and any by-products.

The technique is also valuable for screening different reaction conditions (e.g., solvents, catalysts, temperatures) to identify the optimal parameters for synthesis. The separation on the TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an appropriate solvent system). While specific TLC parameters for this exact compound are not detailed in readily available literature, the general principles are widely applied to aromatic nitro compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to confirm the molecular weight and elucidate the structure of this compound. It provides precise mass-to-charge ratio (m/z) data, which is crucial for molecular identification.

When coupled with liquid chromatography, mass spectrometry (LC-MS) becomes an exceptionally sensitive and specific technique for identifying and characterizing degradation products of this compound that may form under various stress conditions (e.g., hydrolytic, oxidative, photolytic). nih.gov The LC system first separates the parent compound from its degradants. nih.gov The eluent is then introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.

Analysis of the fragmentation patterns of the parent compound and any detected impurities helps in the structural elucidation of these unknown substances. nih.gov This is critical for understanding the stability of the compound and identifying potential impurities that could affect its properties or performance. The characteristic isotopic pattern of chlorine (an M+2 peak approximately one-third the intensity of the M peak for each chlorine atom) would be a key feature in the mass spectra of the parent compound and any chlorine-containing degradants. miamioh.edu

Thermal Analysis Techniques for Stability and Phase Transitions

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. These methods are vital for determining the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal events such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would reveal its melting point, which is a key indicator of purity. The thermogram would show an endothermic peak corresponding to the melting transition. The presence of impurities typically results in a broadened melting peak at a depressed temperature. Furthermore, DSC can be used to investigate the thermal stability of the compound by detecting exothermic events that may correspond to decomposition. While specific DSC data for this disulphide is not widely published, studies on structurally similar compounds like bis(4-chlorophenyl)sulphone have utilized thermal analysis to investigate phase transitions. aps.org

Elemental and Quantitative Analysis for Compound Verification

The verification of the synthesis and purity of this compound relies on a combination of elemental and quantitative analytical methodologies. These techniques are essential for confirming the empirical formula and quantifying the amount of the compound, thereby ensuring its identity and quality for further applications.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a chemical compound. For this compound, with the molecular formula C₁₂H₆Cl₂N₂O₄S₂, the theoretical elemental composition can be calculated based on its molecular weight of approximately 377.21 g/mol . sielc.com This theoretical data serves as a benchmark against which experimentally determined values are compared to confirm the empirical formula of a synthesized batch. The accepted tolerance for experimental results to be considered in agreement with the theoretical values is typically within ±0.4%.

The theoretical elemental composition of this compound is presented in the table below.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0112144.1238.21
HydrogenH1.0166.061.61
ChlorineCl35.45270.9018.80
NitrogenN14.01228.027.43
OxygenO16.00464.0016.97
SulfurS32.07264.1417.00
Total 377.24 100.00

Note: Values are calculated based on standard atomic weights and may vary slightly depending on the source of atomic weight data.

Quantitative Analysis

Quantitative analysis is employed to determine the concentration or amount of this compound in a sample, which is a critical measure of its purity. Several advanced analytical techniques can be applied for this purpose.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase (RP) HPLC method has been established as a suitable analytical approach. sielc.com

Principle: In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. The time it takes for the compound to elute, known as the retention time, is a characteristic feature used for its identification.

Detection: A UV-Vis detector is commonly used for aromatic compounds like this one, as the phenyl and nitro groups absorb ultraviolet light at specific wavelengths. The detector's response is proportional to the concentration of the compound, allowing for accurate quantification.

Mobile Phase Composition: A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Other Potential Quantitative Methods:

While HPLC is a well-documented method, other techniques commonly used for the quantitative analysis of aromatic nitro compounds and diaryl disulfides could also be adapted for this compound.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, Gas Chromatography coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Nitrogen Phosphorus Detector (NPD), can be an effective quantitative tool. The applicability of GC would depend on the thermal stability of the disulfide bond and the nitro groups in this compound.

Titrimetric Methods: Classical chemical methods can also be employed. For instance, the nitro groups in the compound can be reduced to amino groups using a reducing agent like tin(II) chloride or titanium(III) chloride. The excess reducing agent or the resulting amine can then be quantified via titration, providing an indirect measure of the amount of the parent nitro compound.

The selection of the most appropriate quantitative method would be guided by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For routine quality control and purity assessment, HPLC remains the most powerful and widely used technique for a compound of this nature.

Q & A

Q. What is the optimal synthetic route for preparing Bis(4-chloro-3-nitrophenyl) disulphide, and how can reaction efficiency be maximized?

The synthesis of aromatic disulphides typically involves reacting substituted phenyl carbamates with sulfur chlorides (e.g., SCl₂ or S₂Cl₂). For example, symmetrical disulphides are synthesized by reacting two equivalents of O-phenyl-N-(substituted phenyl) carbamate with sulfur monochloride in a 2:1 molar ratio under inert conditions . Key steps include:

  • Reagent stoichiometry : Maintain a 2:1 ratio of carbamate to sulfur chloride to minimize side products.
  • Purification : Recrystallization from methanol or ethanol/DMSO mixtures yields crystalline solids (70–78% purity) .
  • Validation : Thin-layer chromatography (TLC) with ethanol/DMSO (3:1) confirms single-spot purity (e.g., Rf = 0.50–0.65) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Use a combination of analytical techniques:

  • Elemental analysis : Compare experimental vs. theoretical values for C, N, and S (e.g., ±0.5% deviation indicates purity) .
  • ¹H NMR : Aromatic proton signals (δ 7.4–8.9 ppm, multiplet) confirm substituent positions .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., C₂₄H₁₂Cl₂N₂O₈S₂: m/z ~638.25 for analogous compounds) .

Advanced Research Questions

Q. How can contradictory elemental analysis data (e.g., sulfur content discrepancies) be resolved during characterization?

Discrepancies between experimental and theoretical values (e.g., sulfur content in : Found 6.71% vs. Calc. 6.10%) may arise from:

  • Oxidative side reactions : Trace oxygen can oxidize disulphides to sulfonic acids. Use inert atmospheres during synthesis .
  • Impurity co-crystallization : Repeat recrystallization with alternative solvents (e.g., DMSO/water) or employ column chromatography.
  • Analytical error : Cross-validate with X-ray photoelectron spectroscopy (XPS) or inductively coupled plasma (ICP) analysis for sulfur quantification.

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups activate the disulphide bond for cleavage by nucleophiles (e.g., thiols or amines):

  • Steric effects : The 3-nitro substituent creates steric hindrance, slowing reactions compared to para-substituted analogs.
  • Electronic effects : Nitro groups enhance electrophilicity at the sulfur center, facilitating bond scission. Monitor kinetics via UV-Vis spectroscopy (λ = 300–400 nm for intermediate thiols) .

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Adopt a split-split plot design :

  • Factors : pH (3–10), temperature (25–80°C), and exposure time (0–48 hours).
  • Response variables : Disulphide bond integrity (via FT-IR S-S stretch at ~500 cm⁻¹) and degradation products (HPLC-MS).
  • Replicates : Four replicates per condition to ensure statistical robustness .

Methodological Challenges and Solutions

Q. How can researchers address low yields during scale-up synthesis of this compound?

  • Solvent optimization : Replace methanol with DMF to improve solubility of intermediates .
  • Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate sulfur-chloride coupling .
  • Continuous flow systems : Enhance mixing and heat transfer for consistent product formation.

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in disulphide conformation?

  • X-ray crystallography : Resolve crystal packing and confirm bond angles (e.g., S-S bond length ~2.03 Å) .
  • Raman spectroscopy : Differentiate between cis and trans disulphide conformers via S-S vibrational modes.
  • DFT calculations : Validate experimental data with computational models (e.g., Gaussian 16) .

Data Interpretation and Contradictions

Q. How should researchers interpret conflicting bioactivity results in cell-based assays?

  • Dose-response validation : Ensure linearity in the 1–100 µM range to rule out cytotoxicity .
  • Redox interference : Use thiol-quenching agents (e.g., N-ethylmaleimide) to isolate disulphide-specific effects .
  • Statistical models : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Q. What experimental controls are essential when studying the compound’s role in polymer crosslinking?

  • Negative controls : Use non-reactive analogs (e.g., bis(4-chlorophenyl) sulfide) to assess baseline reactivity.
  • Positive controls : Compare with commercial crosslinkers (e.g., bisacrylamide) for efficacy benchmarking.
  • Environmental controls : Regulate humidity (<30% RH) to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.